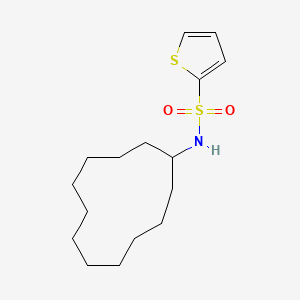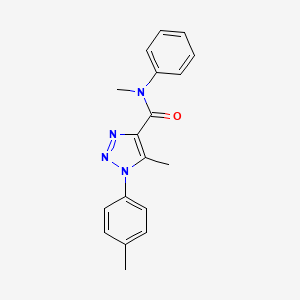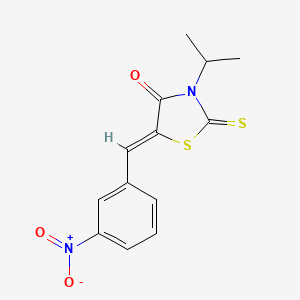
N-cyclododecylthiophene-2-sulfonamide
Overview
Description
N-cyclododecylthiophene-2-sulfonamide is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound features a cyclododecyl group attached to the nitrogen atom and a thiophene ring attached to the sulfonyl group. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclododecylthiophene-2-sulfonamide typically involves the reaction of cyclododecylamine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Cyclododecylamine + Thiophene-2-sulfonyl chloride → this compound + HCl
The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-cyclododecylthiophene-2-sulfonamide undergoes several types of chemical reactions, including:
- Oxidation : The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Reduction : The sulfonamide group can be reduced to form amines.
- Substitution : The sulfonamide group can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
- Substitution : Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions .
- Oxidation : Sulfoxides and sulfones.
- Reduction : Amines.
- Substitution : Various substituted sulfonamides .
Scientific Research Applications
N-cyclododecylthiophene-2-sulfonamide has several scientific research applications:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Studied for its potential antibacterial and antifungal properties.
- Medicine : Investigated for its potential use in treating bacterial infections.
- Industry : Used in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of N-cyclododecylthiophene-2-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Comparison with Similar Compounds
Similar Compounds:
- Sulfamethoxazole : Another sulfonamide with a similar mechanism of action but different structural features.
- Sulfadiazine : Used in combination with pyrimethamine to treat toxoplasmosis.
- Sulfanilamide : The simplest sulfonamide, used as an antibacterial agent .
Uniqueness: N-cyclododecylthiophene-2-sulfonamide is unique due to its cyclododecyl group, which imparts different physical and chemical properties compared to other sulfonamides. This structural feature may enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Properties
IUPAC Name |
N-cyclododecylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2S2/c18-21(19,16-13-10-14-20-16)17-15-11-8-6-4-2-1-3-5-7-9-12-15/h10,13-15,17H,1-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPVJQQEADGWQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{5-[(2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)AMINE](/img/structure/B4538053.png)


![N-[(3,4-Dimethylphenyl)(pyridin-3-YL)methyl]furan-2-carboxamide](/img/structure/B4538080.png)


![N-[(4-methoxy-2,3-dimethylphenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B4538108.png)
amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4538110.png)
![1,7-dimethyl-3-(2-methylallyl)-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4538116.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1-indolinecarbothioamide](/img/structure/B4538119.png)
![2-{[4-(2-methoxyethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4538123.png)
![N~4~-{1-[(4-BROMOPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4538142.png)
![N-{4-[N-(4-biphenylylacetyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4538146.png)
![2-[1-(4-Acetylphenyl)-6,6-dimethyl-4-oxo-5,6,7-trihydroindol-2-yl]acetic acid](/img/structure/B4538149.png)
